2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate
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Overview
Description
2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate typically involves the esterification reaction between a carboxylic acid and an alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: New ester or amide, depending on the nucleophile used.
Scientific Research Applications
2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate involves its interaction with biological molecules through its ester linkage. The ester bond can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl groups.
Methyl butanoate: Similar ester with a different alcohol component.
Isopropyl butanoate: Similar ester with a different carboxylic acid component.
Uniqueness
2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate is unique due to its specific ester linkage and the presence of a sulfur atom in its structure. This sulfur atom can impart different chemical properties and reactivity compared to other esters .
Properties
CAS No. |
90051-73-3 |
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Molecular Formula |
C10H18O3S2 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-propan-2-yloxycarbothioylsulfanylethyl butanoate |
InChI |
InChI=1S/C10H18O3S2/c1-4-5-9(11)12-6-7-15-10(14)13-8(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
IMVZVIJJVAHITB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCSC(=S)OC(C)C |
Origin of Product |
United States |
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